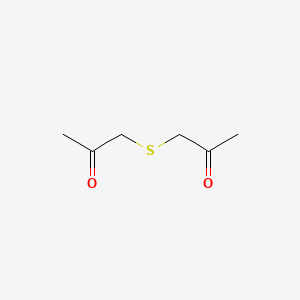

Diacetonylsulfid

Description

Historical Perspectives in Organosulfur Chemistry

The journey into organosulfur chemistry has been a long and incremental one, with early discoveries often characterized by the potent and distinct odors of many sulfur-containing molecules. The 19th century marked a period of foundational discoveries, where simple thiols (mercaptans), thioethers (sulfides), and disulfides were first isolated and their basic reactivity explored. These early investigations laid the theoretical groundwork for understanding the unique bonding and properties conferred by the sulfur atom, which, like oxygen, can form two covalent bonds but also exhibits a greater diversity in oxidation states. While the specific historical records detailing the first synthesis of Diacetonylsulfid are not prominently documented, its structural class, β-ketosulfides, emerged from the broader exploration of thioether chemistry and the reactions of α-haloketones with sulfur nucleophiles.

Academic Significance of Sulfur-Containing Compounds

Sulfur-containing compounds are of immense academic and practical importance, spanning numerous scientific disciplines. Their significance stems from several key characteristics:

Diverse Reactivity: Sulfur's ability to exist in various oxidation states (e.g., in thioethers, sulfoxides, and sulfones) allows for a rich and diverse range of chemical transformations. osti.gov This versatility makes organosulfur compounds powerful intermediates in organic synthesis.

Biological Roles: Sulfur is a vital element in many biological systems. The amino acids cysteine and methionine, for instance, are fundamental to the structure and function of proteins and enzymes. researchgate.net

Medicinal Chemistry: The incorporation of sulfur-containing motifs is a common strategy in drug design. These functional groups can influence a molecule's pharmacological properties and are found in a wide array of approved drugs.

Material Science: The unique electronic and physical properties of organosulfur compounds have led to their use in the development of advanced materials, including polymers and organic conductors.

Positional Relevance of this compound within Organosulfur Chemistry

This compound, with its systematic name 4-thiaheptane-2,6-dione, occupies a specific and important position within the vast family of organosulfur compounds. It is classified as a β-ketosulfide, a molecule containing a sulfide (B99878) (thioether) group positioned at the β-carbon relative to a carbonyl group. This specific arrangement of functional groups dictates its chemical behavior and establishes its role as a valuable synthetic building block.

The presence of two carbonyl groups flanking the central thioether moiety makes this compound a bifunctional compound. The acidic α-protons and the nucleophilic sulfur atom are key sites of reactivity, allowing it to participate in a variety of chemical transformations. It serves as a precursor in the synthesis of more complex molecules, particularly heterocyclic compounds, through condensation and cyclization reactions. For example, it can be reacted with diamines to form macrocyclic ligands. beilstein-journals.org

Landscape of Contemporary this compound Research

Modern research on this compound and related β-ketosulfides is vibrant and focused on leveraging their unique reactivity for the construction of complex molecular architectures. Key areas of contemporary investigation include:

Synthesis of Heterocycles: A significant portion of current research utilizes this compound as a starting material for the synthesis of various sulfur- and nitrogen-containing heterocyclic systems. These structures are of interest due to their potential applications in medicinal chemistry and materials science. Research has demonstrated its use in metal-induced cyclization reactions to form novel tricyclic systems. beilstein-journals.org For instance, the reaction of 4-thiaheptane-2,6-dione with 1,2-diaminobenzene in the presence of nickel(II) perchlorate (B79767) leads to the formation of a complex heterotricyclic system. beilstein-journals.org

Coordination Chemistry: The ability of this compound and its derivatives to act as ligands for metal ions is another active area of research. The sulfur and oxygen atoms can coordinate with metal centers, leading to the formation of stable complexes with potential catalytic or material applications. Studies have shown its use in synthesizing nickel(II) complexes with both cyclic and linear Schiff-base ligands.

Development of New Synthetic Methodologies: The broader class of β-ketosulfides, to which this compound belongs, is a subject of methodological development. Researchers are exploring new, more efficient, and environmentally friendly ways to synthesize these compounds and to use them as intermediates. This includes the development of thiol-free synthetic routes and chemoenzymatic methods. nih.gov Recent studies have also focused on the transformation of β-keto sulfides into other functional groups, such as enones and dienones, through NBS-mediated elimination. lookchem.com

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value |

| Common Name | This compound |

| Systematic Name | 4-thiaheptane-2,6-dione |

| CAS Number | 63578-76-7 |

| Molecular Formula | C₆H₁₀O₂S |

| Molecular Weight | 146.21 g/mol |

Table 2: Physical Properties of a Related Compound (1-mercapto-2-propanone)

| Property | Value |

| Melting Point | 45 °C |

| Boiling Point | 133.6 °C at 760 mmHg |

| Flash Point | 34.6 °C |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.01 g/cm³ |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10O2S |

|---|---|

Molecular Weight |

146.21 g/mol |

IUPAC Name |

1-(2-oxopropylsulfanyl)propan-2-one |

InChI |

InChI=1S/C6H10O2S/c1-5(7)3-9-4-6(2)8/h3-4H2,1-2H3 |

InChI Key |

SHOOEZMMKNAZEV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CSCC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for Diacetonylsulfid

Conventional Synthesis Approaches

Traditional methods for synthesizing Diacetonylsulfid primarily rely on well-understood, fundamental reaction types in organic chemistry. These approaches are valued for their reliability and the accessibility of their starting materials.

Nucleophilic Substitution Strategies

The most direct and widely utilized method for the synthesis of symmetrical sulfides like this compound is through nucleophilic substitution. This strategy is analogous to the Williamson ether synthesis. youtube.com The core of this approach involves the reaction of a sulfur-based nucleophile with an appropriate electrophile containing the acetonyl moiety.

Typically, the synthesis involves reacting an alkali metal sulfide (B99878), such as sodium sulfide (Na₂S) or sodium hydrosulfide (B80085) (NaSH), with two equivalents of a halo-acetone, most commonly chloroacetone (B47974) or bromoacetone. The reaction proceeds via a dual Sₙ2 mechanism. youtube.com In the first step, the sulfide anion attacks the electrophilic carbon atom bearing the halogen, displacing it to form an intermediate thio-enolate. A second, subsequent attack on another molecule of halo-acetone yields the final this compound product. The choice of solvent is crucial and often involves polar aprotic solvents to facilitate the dissolution of the sulfide salt and promote the Sₙ2 pathway.

Table 1: Nucleophilic Substitution for this compound Synthesis

| Sulfur Source | Acetonyl Source (Electrophile) | Typical Conditions | Product |

|---|---|---|---|

| Sodium Sulfide (Na₂S) | Chloroacetone | Polar solvent (e.g., Ethanol, DMF), Room Temperature | This compound |

| Hydrogen Sulfide (H₂S) | Bromoacetone | Basic conditions (e.g., NaOH, Et₃N), Ethanol | This compound |

Carbonyl Condensation Pathways

While classic carbonyl condensation reactions like the aldol (B89426) or Claisen condensations are primarily known for forming carbon-carbon bonds, their principles can be adapted for C-S bond formation. libretexts.orglibretexts.org In the context of this compound synthesis, this pathway would involve the generation of an enolate from acetone (B3395972) by treatment with a suitable base. lkouniv.ac.in This enolate, a potent carbon nucleophile, could then theoretically react with an electrophilic sulfur-transfer reagent (e.g., sulfur dichloride, SCl₂) to form the target molecule.

However, controlling such a reaction can be challenging due to the self-condensation of acetone (an aldol condensation) and the high reactivity of reagents like SCl₂. lkouniv.ac.in The reaction must be carefully managed to favor the nucleophilic attack on the sulfur reagent over the competing aldol pathway. libretexts.org

Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing parts of all reactants, offer an efficient route to complex molecules. frontiersin.orgpreprints.org While a specific named MCR for the direct synthesis of this compound is not prominently documented, a hypothetical MCR could be designed. Such a reaction might involve acetone, a sulfur source like elemental sulfur or hydrogen sulfide, and a third component acting as a mediator or catalyst, all combined in a one-pot process. nih.gov For instance, reactions like the Asinger or Gewald syntheses demonstrate the feasibility of combining ketones, sulfur, and other reagents to form sulfur-containing heterocycles, providing a conceptual basis for a potential MCR approach to acyclic thioethers. nih.govorganic-chemistry.org

Innovative Synthetic Developments

Recent advancements in synthetic chemistry have focused on improving the efficiency, selectivity, and environmental footprint of chemical processes. These innovations are applicable to the synthesis of this compound, aiming to overcome the limitations of conventional methods.

Catalytic Synthesis Protocols

The introduction of catalysts can significantly enhance the synthesis of sulfides. For the nucleophilic substitution route, phase-transfer catalysts (PTCs) can be employed to facilitate the reaction between an aqueous solution of sodium sulfide and an organic solution of halo-acetone. The PTC transports the sulfide anion into the organic phase, accelerating the reaction rate and often leading to higher yields under milder conditions.

Furthermore, transition-metal catalysis represents a powerful tool for C-S bond formation. organic-chemistry.org Palladium or copper-catalyzed cross-coupling reactions, for example, could potentially be adapted. organic-chemistry.org A protocol might involve the coupling of an acetone enolate (or a silyl (B83357) enol ether derivative) with a sulfur source in the presence of a suitable metal catalyst and ligand. thieme-connect.de Catalytic methods using abundant metals are of particular interest for developing more economical and scalable processes. rsc.org

Sustainable Synthesis Methodologies

Adherence to the principles of green chemistry is a major driver of innovation in modern synthesis. rsc.org For this compound, this involves developing methods that are more environmentally benign. A sustainable approach to the nucleophilic substitution pathway would prioritize the use of greener solvents, such as water or ethanol, over more toxic organic solvents. rsc.org

Energy efficiency can be improved by designing reactions that proceed at ambient temperature, potentially aided by catalysis, thus reducing energy consumption. mdpi.com Atom economy is another key consideration, and the nucleophilic substitution pathway is inherently atom-efficient. The development of synthetic routes using renewable feedstocks or precursors derived from biomass is also a long-term goal in sustainable chemistry. mdpi.comnih.gov For example, research into using ionic liquids as recyclable sulfur precursors could provide a more sustainable alternative to traditional sulfur reagents. nih.gov

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater scalability. rsc.orgacs.orgmdpi.com While specific continuous flow syntheses for this compound are not extensively documented in the literature, a protocol can be conceptualized based on established methods for sulfide and diketone synthesis.

A plausible continuous flow setup would involve the reaction of a thiol with an α-halo ketone. For instance, a stream of 1-mercapto-2-propanone (B1196832) could be mixed with a stream of chloroacetone in a suitable solvent, such as acetonitrile (B52724) or an alcohol. lookchem.com The mixture would then pass through a heated coil reactor to facilitate the nucleophilic substitution reaction. The introduction of a base, such as triethylamine (B128534) or an inorganic carbonate, in a separate stream could be used to deprotonate the thiol in situ, thereby increasing its nucleophilicity. acs.org

The efficiency of such a system would depend on optimizing parameters like residence time, temperature, and reagent stoichiometry. acs.org In-line purification modules, such as scavenger resins to remove unreacted starting materials or byproducts, could also be integrated into the flow system to improve the purity of the final product stream. acs.org The productivity of a flow system can be significantly high; for example, a flow process for the synthesis of α-trifluoromethylthiolated esters has been reported to have a productivity of up to 107.4 mg/h. acs.org

Table 1: Hypothetical Parameters for Continuous Flow Synthesis of this compound

| Parameter | Value | Rationale |

| Reactant A | 1-mercapto-2-propanone | Thiol source |

| Reactant B | Chloroacetone | Electrophile |

| Solvent | Acetonitrile | Good solubility for reactants |

| Base | Triethylamine | In-situ deprotonation of thiol |

| Reactor Temperature | 60-80 °C | To accelerate reaction rate |

| Residence Time | 5-15 minutes | To allow for complete reaction |

Optimization of Synthetic Efficiency and Purity

Yield Maximization Strategies

Maximizing the yield of this compound in any synthetic protocol involves careful control over reaction conditions and reagent selection. In traditional batch syntheses, the choice of base is crucial. A strong, non-nucleophilic base can fully deprotonate the thiol, driving the reaction towards the product. However, this must be balanced against potential side reactions, such as self-condensation of the ketone moieties.

The use of phase-transfer catalysis could also be a viable strategy to improve yield. By employing a phase-transfer catalyst, the reaction between an aqueous solution of a thiolate salt and an organic solution of the α-halo ketone can be facilitated, often leading to higher yields and milder reaction conditions.

In the context of continuous flow, yield maximization can be achieved by systematically optimizing the flow rate, temperature, and reagent ratios. ifpenergiesnouvelles.fr Response surface methodology (RSM) is a powerful statistical tool that can be used to model the reaction and identify the optimal conditions for maximum yield. ifpenergiesnouvelles.frresearchgate.netrsc.org For example, in the production of sodium sulfide, RSM was used to determine that an initial NaOH concentration of 19.3% w/w, a temperature of 40 °C, and a specific liquid-to-gas ratio resulted in a maximized yield of 15.5%. ifpenergiesnouvelles.fr

Stereocontrol in this compound Formation

Stereocontrol is a critical aspect of synthetic chemistry when dealing with chiral molecules. However, this compound (4-thiaheptane-2,6-dione) is an achiral molecule, meaning it does not have any stereocenters and cannot exist as different stereoisomers. Therefore, the principles of stereocontrol are not applicable to its direct synthesis. Should this compound be used as a starting material for a chiral molecule, stereocontrol would become a relevant consideration in the subsequent reaction steps.

Chromatographic and Crystallographic Purification Techniques

The purification of this compound is essential to remove unreacted starting materials, byproducts, and any catalysts used in the synthesis. Column chromatography is a standard and effective method for this purpose.

Chromatographic Purification:

Silica gel is a common stationary phase for the purification of moderately polar compounds like diketones. chemicalbook.com A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes, would likely be effective in eluting this compound from the column while retaining more polar impurities. tandfonline.com The progress of the purification can be monitored by thin-layer chromatography (TLC). nih.gov

Table 2: Suggested Conditions for Chromatographic Purification of this compound

| Parameter | Condition | Purpose |

| Stationary Phase | Silica Gel | Adsorbent for separation |

| Mobile Phase | Hexane/Ethyl Acetate Gradient | Elution of the product |

| Detection | UV light (if applicable) or staining | Visualization of spots on TLC |

Crystallographic Purification:

Recrystallization is another powerful technique for purifying solid compounds. The choice of solvent is critical; the ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while impurities remain soluble at all temperatures or are insoluble at all temperatures. For diketones, solvents such as ethanol, methanol, or mixtures including diethyl ether or acetone have been used successfully. nih.govacs.org The process of forming a crystalline solid from a solution can be highly selective, leading to a significant increase in purity. For some diketones, crystallization can be induced by cooling the solution in an ice bath. acs.org In some cases, purification of diketones has been achieved through the formation of a copper chelate, which is then decomposed to yield the pure diketone. nih.gov

Chemical Transformations and Reactivity of Diacetonylsulfid

Alkylation and Quaternization at the Sulfur Center

Kinetic and Thermodynamic Aspects of Alkylation

The alkylation of ketones, such as diacetonylsulfide, can be directed to form either the kinetic or thermodynamic enolate, depending on the reaction conditions. youtube.comyoutube.com The kinetic enolate is formed more quickly and typically involves the deprotonation of the less sterically hindered α-hydrogen. youtube.comyoutube.com Conversely, the thermodynamic enolate is the more stable product and is favored under conditions that allow for equilibrium. youtube.comyoutube.com

For an unsymmetrical ketone, the formation of the kinetic enolate is favored by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C). youtube.comlibretexts.org These conditions prevent the less stable kinetic enolate from equilibrating to the more stable thermodynamic enolate. chemistry.coach The use of a slight excess of the base ensures that the ketone is completely converted to the enolate, preventing side reactions. youtube.com

In contrast, thermodynamic enolates are formed when using a smaller, less hindered base, such as sodium hydride or an alkoxide, often at room temperature or higher. youtube.comyoutube.com These conditions allow the initially formed kinetic enolate to equilibrate to the more stable, more substituted thermodynamic enolate. youtube.com The stability of the thermodynamic enolate is attributed to the greater substitution of the double bond, which is a more stable arrangement. youtube.com

The choice of base and reaction temperature are critical factors in controlling the regioselectivity of the alkylation. youtube.comyoutube.comlibretexts.org

Table 1: Conditions for Selective Enolate Formation

| Enolate Type | Base | Temperature | Key Feature |

| Kinetic | Lithium Diisopropylamide (LDA) | Low (e.g., -78°C) | Less substituted, forms faster |

| Thermodynamic | Sodium Hydride (NaH), Sodium Ethoxide (NaOEt) | Room Temperature or higher | More substituted, more stable |

This table summarizes the general conditions for achieving kinetic versus thermodynamic control in the alkylation of ketones.

Research into the alkylation of the adeninate ion, which has multiple nucleophilic sites, has shown that the observed products can reflect thermodynamic rather than kinetic control. nih.gov While the initial attack may occur at the most nucleophilic site (kinetic product), this can be a reversible process, leading to the eventual formation of the more stable isomer (thermodynamic product). nih.gov This principle of reversible reactions leading to the most stable product can be applicable to other nucleophilic alkylations.

Reactions Involving Carbonyl Moieties

The carbonyl group in diacetonylsulfide is a key site of reactivity due to the polarization of the carbon-oxygen double bond. libretexts.orgsavemyexams.com The oxygen atom is more electronegative than the carbon, drawing electron density towards itself and imparting a partial positive charge on the carbonyl carbon. libretexts.orgsavemyexams.com This electrophilic carbon is susceptible to attack by nucleophiles. libretexts.orgsavemyexams.com

Nucleophilic addition reactions to aldehydes and ketones can be promoted by either basic or acidic conditions. libretexts.org In a basic medium, a strong nucleophile directly attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org This intermediate is then protonated to yield an alcohol. libretexts.org An example of this is the addition of hydrogen cyanide, which forms a cyanohydrin. savemyexams.comlibretexts.org

Under acidic catalysis, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. libretexts.org A weaker nucleophile can then attack the activated carbonyl group. libretexts.org The addition of alcohols to aldehydes or ketones to form hemiacetals and acetals is a classic example of an acid-catalyzed nucleophilic addition. libretexts.org

The reactivity of the carbonyl group is influenced by steric and electronic factors. csbsju.edu Aldehydes are generally more reactive than ketones because they are less sterically hindered around the carbonyl carbon. libretexts.orgcsbsju.edu Electron-donating groups attached to the carbonyl carbon decrease its electrophilicity and thus reduce its reactivity towards nucleophiles, whereas electron-withdrawing groups have the opposite effect. csbsju.edu

The hydrogen atoms on the carbon atoms adjacent to the carbonyl groups (α-carbons) in diacetonylsulfide exhibit significant acidity. libretexts.org The pKa values for the α-hydrogens of typical ketones are in the range of 19-21. libretexts.org This increased acidity is due to the resonance stabilization of the resulting conjugate base, the enolate ion. libretexts.org The negative charge of the enolate is delocalized onto the electronegative oxygen atom, which is a stabilizing effect. libretexts.org

The formation of an enolate is a crucial step in many reactions of carbonyl compounds. chemistry.coachlibretexts.org A strong base, such as lithium diisopropylamide (LDA) or sodium hydride, can completely deprotonate the α-carbon to form the enolate. chemistry.coachlibretexts.org Weaker bases, like sodium hydroxide, will establish an equilibrium between the ketone and the enolate. libretexts.org

Once formed, the enolate ion is a powerful nucleophile and can participate in a variety of reactions, most notably SN2 alkylations. libretexts.orglibretexts.org In these reactions, the enolate attacks an alkyl halide, forming a new carbon-carbon bond at the α-position. libretexts.orglibretexts.org This is a synthetically important transformation. libretexts.org

Table 2: Approximate pKa Values of α-Hydrogens

| Compound Type | Approximate pKa |

| Aldehyde | 16-18 |

| Ketone | 19-21 |

| Ester | 23-25 |

| Alkane | >50 |

This table compares the acidity of α-hydrogens in different carbonyl compounds to that of a simple alkane. libretexts.org

The acidity of the α-hydrogens in dicarbonyl compounds, which are structurally related to diacetonylsulfide, is even more pronounced. The presence of two carbonyl groups further stabilizes the enolate, making the α-hydrogens between them significantly more acidic. msu.edu

Nucleophilic Additions to Carbonyl Carbons

Cleavage and Rearrangement of Diacetonylsulfid Bonds

The carbon-sulfur bonds in thioethers, such as diacetonylsulfide, can be cleaved under reductive conditions. One common method for the desulfurization of organic compounds is treatment with Raney nickel. This process can lead to the complete removal of the sulfur atom and the formation of a carbon-carbon single bond between the two fragments.

Another approach to reductive cleavage involves the use of a zirconium catalyst in a process of hydrometalation followed by β-elimination. organic-chemistry.org This method has been shown to be effective for the cleavage of C-S bonds, among others. organic-chemistry.org Additionally, thiol-based reductive cleavage has been explored for the depolymerization of lignin, which contains ether linkages. d-nb.info This suggests that similar strategies could potentially be applied to the cleavage of thioethers.

In the context of biochemical systems, reductive cleavage of linkers is an important strategy. For instance, diazo-linkers can be cleaved using sodium dithionite. researchgate.net While not directly applicable to diacetonylsulfide, this highlights the principle of using specific reducing agents to target and break particular chemical bonds.

Another potential rearrangement could be a Dimroth rearrangement, which has been observed in the context of DNA alkylation products. nih.gov This type of rearrangement involves the transposition of a ring atom with an exocyclic atom or group. Although this is typically observed in heterocyclic systems, the underlying principles of bond cleavage and formation could potentially be relevant to rearrangements in acyclic thioethers under specific conditions.

Further research would be necessary to determine the specific conditions under which diacetonylsulfide might undergo intramolecular rearrangements and the mechanisms of such transformations.

Reductive Cleavage Pathways

Selectivity Control in this compound Reactions

The control of selectivity in chemical reactions involving this compound, also known as 4-thiaheptane-2,6-dione, is a critical aspect of its synthetic utility. As a molecule with multiple reactive sites—two carbonyl groups and two α-carbons adjacent to the sulfur atom—reactions can potentially lead to a variety of products. Therefore, understanding and controlling chemoselectivity and regioselectivity are paramount for its targeted transformations.

Chemoselectivity Investigations

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule. In this compound, the primary competition is between the carbonyl groups and the α-carbon positions.

Research into the reactivity of β-keto sulfides has shown that the α-carbons can be selectively functionalized. For instance, the direct sulfenylation of enolates derived from ketones with disulfides is a known transformation. acs.org In the case of this compound, selective enolization and subsequent reaction at the α-carbon would be a key chemoselective process.

Another area of chemoselectivity involves reactions at the sulfur atom versus the carbonyl groups. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone is a common transformation. The chemoselective oxidation of the sulfur atom in the presence of the carbonyl groups is an important consideration. For example, methods for the controlled oxidation of sulfides to sulfoxides have been developed, which could be applied to this compound. beilstein-journals.org

Furthermore, the carbonyl groups themselves can undergo various reactions, such as reduction or addition of nucleophiles. The selective reaction at one carbonyl group while leaving the other intact would represent a significant chemoselective challenge. While no specific studies on this compound were found, the principles of protecting group chemistry could be applied to achieve such selectivity.

A study on the uncatalyzed α-benzoyloxylation of β-keto sulfides with benzoyl peroxide demonstrates the selective functionalization at the α-carbon without affecting the carbonyl group. rsc.org This suggests that the enolizable α-protons in this compound are highly reactive and can be targeted chemoselectively.

The following table summarizes potential chemoselective reactions for this compound based on the reactivity of analogous β-keto sulfides:

| Reactive Site | Reagent/Condition | Potential Product | Basis of Selectivity |

| α-Carbon | Base, Electrophile (e.g., R-X) | α-Alkylated this compound | Formation of enolate |

| Sulfur Atom | Oxidizing Agent (e.g., H₂O₂, m-CPBA) | Diacetonylsulfoxide/sulfone | Nucleophilicity of sulfur |

| Carbonyl Group | Reducing Agent (e.g., NaBH₄) | Dihydroxy-thiaheptane | Reactivity of C=O bond |

| α-Carbon | Benzoyl Peroxide | α-Benzoyloxy this compound | Nucleophilic attack of sulfur on peroxide, followed by rearrangement |

Regioselectivity Investigations

Regioselectivity concerns the specific position at which a reaction occurs within a molecule. For this compound, which is a symmetrical molecule, regioselectivity becomes relevant when considering the potential for mono- versus di-functionalization at the two equivalent α-carbons or carbonyl groups.

Achieving mono-functionalization of a symmetrical molecule like this compound is a common synthetic challenge. This can often be controlled by careful stoichiometry of the reagents and reaction conditions. For example, the use of one equivalent of a strong base followed by one equivalent of an electrophile would be expected to yield the mono-α-substituted product.

In the context of β-keto sulfides, regioselectivity has been explored in reactions such as the ring-opening of epoxides with thiols, where the acidity or basicity of the reaction conditions dictates the position of nucleophilic attack. beilstein-journals.org While not directly applicable to this compound itself, this highlights the importance of reaction conditions in directing regiochemical outcomes in sulfur-containing compounds.

A study on the synthesis of β-keto sulfones from ketones showed that the regiochemical outcome of the sulfenylation of unsymmetrical ketones can be controlled. rsc.org For a symmetrical molecule like this compound, the focus would be on controlling the extent of reaction to achieve mono- or di-substitution.

The table below outlines the potential for regioselective control in reactions of this compound:

| Reaction Type | Reagent Ratio (this compound:Reagent) | Expected Major Product |

| α-Alkylation | 1 : 1 | Mono-α-alkylated this compound |

| α-Alkylation | 1 : >2 | Di-α-alkylated this compound |

| Carbonyl Reduction | 1 : 1 | Mono-hydroxy-thiaheptanone |

| Carbonyl Reduction | 1 : >2 | Di-hydroxy-thiaheptane |

Catalytic Facilitation of this compound Transformations

Catalysis plays a crucial role in modern organic synthesis by enabling efficient and selective transformations. The application of homogeneous, heterogeneous, and organocatalytic systems to reactions involving this compound could offer significant advantages in terms of reaction rates, yields, and selectivities.

Homogeneous Catalysis Applications

Homogeneous catalysts, which are soluble in the reaction medium, could be employed for various transformations of this compound. For instance, metal-catalyzed cross-coupling reactions could be envisioned if this compound were first converted to an appropriate precursor, such as an α-halo-β-keto sulfide.

More directly, the synthesis of β-keto sulfides can be achieved through copper-catalyzed reactions. researchgate.net While this applies to the formation of such compounds, similar catalytic systems could potentially be used to further functionalize this compound. For example, copper(II) iodide has been used to catalyze the 1,2-acetoxysulfenylation of alkenes. beilstein-journals.org

The use of ionic liquids as catalysts has also been reported for the synthesis of β-hydroxy and β-keto sulfides, demonstrating their potential in promoting reactions involving this class of compounds. researchgate.net

Heterogeneous Catalysis Applications

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of easy separation and reusability. In the context of β-keto sulfides and related compounds, several heterogeneous catalytic systems have been investigated.

For example, inactivated alumina (B75360) has been used as a heterogeneous catalyst for the regioselective and stereospecific ring-opening of epoxides by thiols to produce β-hydroxy sulfides. beilstein-journals.orgnih.gov While not a direct transformation of this compound, it points to the potential of solid-supported catalysts in reactions involving sulfur nucleophiles.

Copper-catalyzed heterogeneous systems have been developed for the synthesis of β-keto sulfones, which are structurally related to this compound. researchgate.net An MCM-41-supported Schiff base-pyridine bidentate copper(II) complex was found to be an efficient catalyst for the oxidative coupling of oxime acetates with sodium sulfinates. researchgate.net Such supported metal catalysts could potentially be adapted for transformations of this compound.

Organocatalytic Systems

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For a prochiral molecule like this compound, organocatalysis could be instrumental in achieving enantioselective transformations.

The asymmetric reduction of β-keto sulfides to chiral β-hydroxy sulfides has been accomplished using CBS-oxazaborolidine catalysts. beilstein-journals.orgnih.gov This methodology could be directly applied to this compound to produce the corresponding chiral diols.

Furthermore, organocatalysts have been used for the enantioselective conjugate addition of thiols to α,β-unsaturated ketones, a reaction that forms β-keto sulfides. organic-chemistry.org Cinchona alkaloid-derived ureas and primary-tertiary diamines have been shown to be effective catalysts in such transformations. organic-chemistry.org The reverse reaction or further functionalization of this compound could potentially be achieved using similar chiral organocatalysts.

A highly enantioselective organocatalytic rearrangement of α-acyloxy-β-keto sulfides to α-acyloxy thioesters has also been developed, highlighting the potential for complex, stereocontrolled transformations of functionalized this compound derivatives. researchgate.net

The following table provides examples of catalytic systems that could be relevant for the transformation of this compound:

| Catalyst Type | Catalyst Example | Potential Transformation of this compound |

| Homogeneous | Copper(II) Iodide | Functionalization at α-carbon |

| Heterogeneous | Alumina (Al₂O₃) | Potential for condensation or other acid/base catalyzed reactions |

| Heterogeneous | MCM-41-supported Cu(II) complex | Oxidation or coupling reactions |

| Organocatalyst | CBS-Oxazaborolidine | Asymmetric reduction of carbonyls |

| Organocatalyst | Cinchona Alkaloid Derivatives | Enantioselective functionalization |

Advanced Spectroscopic Characterization of Diacetonylsulfid

Vibrational Spectroscopy for Conformational and Structural Insights

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrational transitions. The position, intensity, and shape of these bands are characteristic of the functional groups present in the molecule. For Diacetonylsulfide, one would anticipate characteristic peaks for the carbonyl (C=O) stretching vibration, as well as various C-H and C-S stretching and bending modes.

Data for the IR spectrum of Diacetonylsulfide is not available.

Raman Spectroscopy

Data for the Raman spectrum of Diacetonylsulfide is not available.

Conformational Analysis using Vibrational Modes

The vibrational spectra of a molecule can provide significant insights into its conformational isomers (conformers). Different spatial arrangements of the atoms can lead to distinct vibrational frequencies. By comparing experimentally observed spectra with theoretically calculated spectra for different possible conformers, it is often possible to determine the most stable conformation in a given state (gas, liquid, or solid).

Conformational analysis of Diacetonylsulfide based on vibrational modes cannot be performed without the corresponding spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed molecular structure of a compound in solution. It provides information about the connectivity of atoms and the chemical environment of individual nuclei, such as protons (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their relative numbers, and their neighboring protons. The chemical shift of a proton is influenced by its electronic environment. For Diacetonylsulfide, one would expect to observe signals for the methyl (CH₃) protons and the methylene (B1212753) (CH₂) protons adjacent to the sulfur atom and the carbonyl group. The splitting pattern of these signals (singlet, doublet, triplet, etc.) would reveal the number of neighboring protons.

¹H NMR spectral data for Diacetonylsulfide is not available.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments within a molecule. Each unique carbon atom gives rise to a distinct signal in the spectrum. For Diacetonylsulfide, distinct signals would be expected for the carbonyl carbon, the methylene carbons, and the methyl carbons, with their chemical shifts providing clues about their electronic surroundings.

¹³C NMR spectral data for Diacetonylsulfide is not available.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques are powerful methods for elucidating the complete chemical structure of a molecule. researchgate.netbas.bg

COSY (COrrelation SpectroscopY) identifies protons that are coupled to each other, typically through two or three bonds, helping to piece together spin systems within a molecule. univ-lille1.froxinst.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and heteronuclei, most commonly ¹H and ¹³C. blogspot.comcolumbia.edu This is a highly sensitive technique for assigning which protons are attached to which carbons. bruker.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds, and sometimes 4). columbia.eduwisc.edu This is crucial for connecting different spin systems and identifying quaternary carbons (carbons with no attached protons). miamioh.edu

Dynamic NMR for Conformational Fluxionality

Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur on the same timescale as the NMR experiment, such as conformational changes or rotations around single bonds. copernicus.org By analyzing changes in the NMR lineshape at different temperatures, researchers can determine the energy barriers for these processes. For a molecule like diacetonylsulfide, DNMR could potentially be used to study the rotation around the C-S and C-C bonds, which may be hindered at low temperatures, leading to the observation of distinct conformers. mdpi.com The interconversion between these conformers could be monitored as the temperature is raised, allowing for the calculation of the activation energy of the rotational barrier. copernicus.org No such dynamic NMR studies for diacetonylsulfide have been found in the reviewed literature.

Mass Spectrometry (MS) for Molecular Composition and Fragmentation

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. open.ac.uk

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). researchgate.netmeasurlabs.com This precision allows for the determination of a molecule's exact elemental formula, distinguishing it from other molecules that may have the same nominal mass. thermofisher.com For diacetonylsulfide (C₆H₁₀O₂S), the expected exact mass of the molecular ion [M]⁺˙ would be calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³²S). This precise measurement would provide unambiguous confirmation of the compound's chemical formula. researchgate.net Specific HRMS data for diacetonylsulfide is not documented in the available literature.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a molecule. nationalmaglab.org A specific ion (the precursor ion) is selected, fragmented (e.g., through collision-induced dissociation), and the resulting fragment ions (product ions) are then analyzed. nationalmaglab.org This process provides detailed information about the molecule's connectivity. ncsu.edu For diacetonylsulfide, the molecular ion would be expected to undergo characteristic fragmentation patterns. Common fragmentation pathways for ketones and sulfides include α-cleavage (cleavage of the bond adjacent to the functional group). miamioh.eduuky.edu One would anticipate fragmentation to yield ions corresponding to the loss of a methyl radical (•CH₃) or an acetonyl radical (•CH₂COCH₃), providing evidence for the compound's structure. No published MS/MS fragmentation analysis for diacetonylsulfide could be located.

X-ray Diffraction Techniques for Solid-State Structure Elucidation

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edu

Single-Crystal X-ray Diffraction

In single-crystal X-ray diffraction, a focused beam of X-rays is directed at a single, high-quality crystal of the compound. uhu-ciqso.es The resulting diffraction pattern is used to calculate the positions of each atom in the crystal lattice, yielding highly accurate data on bond lengths, bond angles, and torsional angles. carleton.eduresearchgate.net A successful crystallographic analysis of diacetonylsulfide would provide unequivocal proof of its molecular structure and reveal its preferred conformation and intermolecular interactions in the solid state. A search for crystallographic data for diacetonylsulfide in scientific databases yielded no results, indicating that its single-crystal structure has likely not been determined or publicly reported.

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental for the characterization of crystalline solids. nih.govyoutube.com It provides information on the phase purity, crystal structure, and lattice parameters of a powdered sample. youtube.comnih.gov When a beam of X-rays is directed at a microcrystalline powder, the randomly oriented crystallites will diffract the X-rays at specific angles according to Bragg's Law (nλ = 2d sinθ), where 'd' represents the spacing between atomic planes in the crystal lattice. icdd.com The resulting diffraction pattern is a fingerprint of the crystalline solid, plotting diffracted X-ray intensity against the diffraction angle (2θ). youtube.com

For Diacetonylsulfide, a PXRD analysis would be the primary step to confirm the synthesis of a pure crystalline phase. The positions of the diffraction peaks are indicative of the unit cell dimensions, while the relative intensities of the peaks are determined by the arrangement of atoms within the unit cell.

As no experimental PXRD pattern for Diacetonylsulfide is publicly available, a theoretical pattern can be simulated if the crystal structure is known or can be predicted. Software such as VESTA or Mercury can generate a powder pattern from a crystallographic information file (CIF). youtube.comresearchgate.netyoutube.com This simulated pattern serves as a reference for comparison with experimental data, aiding in phase identification and purity assessment. The process involves calculating the structure factors, F(hkl), from the atomic coordinates within the unit cell, which in turn determine the intensities of the diffraction peaks at various 2θ angles. icdd.com

Crystallographic Parameters and Packing Analysis

The precise determination of a crystal structure through single-crystal X-ray diffraction allows for the extraction of fundamental crystallographic parameters. These parameters define the size and shape of the unit cell—the basic repeating block of the crystal lattice—and the arrangement of molecules within it. fiz-karlsruhe.de While a definitive crystal structure for Diacetonylsulfide is not present in open-access databases like the Crystallography Open Database (COD) or commercial databases such as the Inorganic Crystal Structure Database (ICSD), we can discuss the expected parameters based on its molecular structure. psds.ac.ukrsc.orgcrystallography.netresearchgate.net

A crystallographic study would reveal the space group, which describes the symmetry elements of the crystal, and the unit cell dimensions (a, b, c, α, β, γ). pensoft.net The packing analysis would describe how Diacetonylsulfide molecules arrange themselves in the solid state, influenced by intermolecular forces such as van der Waals interactions and potentially weak hydrogen bonds involving the carbonyl groups. Understanding the molecular packing is crucial for interpreting the bulk properties of the material.

Table 1: Hypothetical Crystallographic Parameters for Diacetonylsulfide

This table presents a hypothetical set of crystallographic parameters for Diacetonylsulfide, which would be determined experimentally. The values are illustrative and based on typical parameters for small organic molecules.

| Parameter | Hypothetical Value | Description |

| Crystal System | Monoclinic or Orthorhombic | Expected for a molecule of this symmetry. |

| Space Group | P2₁/c or P2₁2₁2₁ | Common space groups for chiral or achiral molecules. |

| a (Å) | 8.0 - 12.0 | Unit cell dimension along the a-axis. |

| b (Å) | 6.0 - 10.0 | Unit cell dimension along the b-axis. |

| c (Å) | 10.0 - 15.0 | Unit cell dimension along the c-axis. |

| α (°) | 90 | Interaxial angle between b and c axes. |

| β (°) | 90 - 110 | Interaxial angle between a and c axes. |

| γ (°) | 90 | Interaxial angle between a and b axes. |

| Volume (ų) | 480 - 1800 | The volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

Note: These values are for illustrative purposes only and would need to be confirmed by experimental single-crystal X-ray diffraction.

Advanced Sulfur-Specific Spectroscopic Probes

Due to the low concentration and the absence of convenient optical markers, sulfur is often considered a "spectroscopically silent" element in many standard analytical techniques. mdpi.comrsc.org However, synchrotron-based X-ray spectroscopy methods provide powerful tools to directly probe the electronic structure of sulfur. nih.gov

Sulfur K-edge X-ray Absorption Spectroscopy (XAS) is a highly specific technique for determining the oxidation state and local chemical environment of sulfur atoms in a sample. nih.govosti.gov The method involves tuning synchrotron-produced X-rays to the binding energy of the sulfur 1s core electrons (around 2472 eV) and measuring the absorption of these X-rays. bohrium.com As the X-ray energy is scanned across the K-edge, the absorption increases sharply, and the resulting spectrum, known as the X-ray Absorption Near-Edge Structure (XANES), contains a wealth of chemical information. pensoft.net

The energy of the absorption edge is highly sensitive to the formal oxidation state of the sulfur atom; a higher oxidation state results in a shift of the edge to a higher energy. pensoft.net For Diacetonylsulfide, the sulfur is in a thioether linkage, corresponding to a formal oxidation state of -2. The XANES spectrum would be expected to show a sharp absorption edge at an energy characteristic of alkyl sulfides. For comparison, the edge energy for methionine (a thioether) is observed at approximately 2473.1 eV. rsc.org The pre-edge and near-edge features of the spectrum are influenced by the covalent character of the sulfur-carbon bonds and the local symmetry around the sulfur atom. These features arise from the excitation of a 1s electron into unoccupied molecular orbitals with p-character. bohrium.com

Table 2: Expected Sulfur K-edge XAS Features for Diacetonylsulfide

| Spectral Feature | Expected Energy Range (eV) | Origin | Information Gained |

| Main Absorption Edge | ~2473 | 1s → continuum transition | Confirms the presence of thioether sulfur. |

| Pre-edge/Rising Edge | ~2470 - 2473 | 1s → σ* (S-C) transitions | Provides insight into the S-C bonding environment. |

| Post-edge Resonances | >2475 | Multiple scattering of the ejected photoelectron by neighboring atoms | Information on the local geometric structure around sulfur. |

Note: The energy values are based on literature data for similar thioether compounds and serve as an estimation for Diacetonylsulfide. bohrium.comrsc.org

Sulfur Kβ X-ray Emission Spectroscopy (XES) is a complementary technique to XAS that probes the occupied molecular orbitals with sulfur 3p character. osti.govmdpi.com In XES, a high-energy X-ray beam is used to create a core hole in the sulfur 1s orbital. The subsequent decay of a valence electron (from an occupied molecular orbital) to fill this core hole results in the emission of a fluorescent X-ray. mdpi.com The energy and intensity distribution of these emitted X-rays form the Kβ emission spectrum.

The spectrum provides a direct map of the sulfur-projected valence electron density. rsc.org For Diacetonylsulfide, the Kβ spectrum would be dominated by transitions from molecular orbitals involved in the sulfur-carbon sigma bonds. The shape and energy of the main emission peak (Kβ₁,₃) are sensitive to the nature of the atoms bonded to the sulfur. While XAS is highly sensitive to the sulfur oxidation state, XES can provide more subtle details about the ligand environment and bonding. osti.govmdpi.com A combined approach using both XAS and XES can offer a more complete picture of the electronic structure. osti.govmdpi.com

Sulfur K-edge X-ray Absorption Spectroscopy (XAS)

Emerging Spectroscopic Methodologies

The characterization of organosulfur compounds continues to benefit from advancements in spectroscopic techniques that offer higher resolution, greater sensitivity, or novel contrast mechanisms.

One such area is the development of high-energy-resolution fluorescence detection (HERFD) XAS. Kβ HERFD-XAS can provide significantly sharper spectral features compared to conventional XAS, allowing for a more detailed analysis of the pre-edge region and better resolution of overlapping transitions. nih.gov This could be particularly useful for distinguishing subtle differences in the electronic structure of similar thioether compounds.

Multidimensional spectroscopic techniques, such as combining gas chromatography with advanced detectors, are also emerging as powerful tools for analyzing complex mixtures of organosulfur compounds, though this is more applicable to analysis rather than fundamental characterization of a pure substance. researchgate.net

Furthermore, computational chemistry is playing an increasingly vital role. The theoretical calculation of spectroscopic parameters using methods like Density Functional Theory (DFT) can aid in the interpretation of experimental spectra. researchgate.net For a molecule like Diacetonylsulfide, where experimental data may be scarce, DFT calculations can provide predicted XAS and XES spectra, offering valuable guidance for experimental studies and a deeper understanding of the structure-property relationships. rsc.org

Computational and Theoretical Studies of Diacetonylsulfid

Quantum Chemical Investigations

Quantum chemical investigations provide fundamental insights into the behavior of molecules at the electronic level. For diacetonylsulfide (1,1'-thiodipropan-2-one), while specific computational studies are not extensively available in peer-reviewed literature, the application of established quantum chemical methods can be discussed based on studies of analogous compounds like β-thiodiketones and other dialkyl sulfides. tandfonline.comtandfonline.com These methods are instrumental in understanding the molecule's intrinsic properties.

Electronic Structure Theory Applications (e.g., DFT, Ab Initio)

Density Functional Theory (DFT) and ab initio methods are powerful tools for elucidating the electronic structure of molecules. tandfonline.com DFT, in particular, has become a standard method for investigating the structure and properties of complex molecules due to its balance of accuracy and computational cost. researchgate.net For a molecule like diacetonylsulfide, DFT calculations, often using hybrid functionals such as B3LYP or PBE0, would be employed to determine properties like frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. arxiv.org

Studies on related β-thiodiketones complexed with lanthanide cations have utilized DFT (B3PW91) and MP2 methods to investigate metal-ligand bonding. tandfonline.com These studies reveal that the nature of the bonding, while primarily ionic, involves significant donation and back-donation between the ligand and the metal. tandfonline.com For diacetonylsulfide, similar calculations would reveal the electronic landscape of the standalone molecule, highlighting the nucleophilic and electrophilic regions and providing a basis for understanding its reactivity. For instance, the analysis of frontier molecular orbitals (HOMO-LUMO gap) is a key indicator of chemical reactivity. mdpi.com

Time-dependent DFT (TD-DFT) is a common method for calculating the excited states of molecules. arxiv.orgresearchgate.net A TD-DFT study on various alkyl sulfides showed that the PBE0 functional provided accurate predictions of excited state energies, which were primarily n→σ* transitions. arxiv.org Such an analysis for diacetonylsulfide would be crucial for understanding its photochemical properties.

Molecular Geometry Optimization and Conformational Energy Landscapes

The three-dimensional arrangement of atoms in a molecule is critical to its physical and chemical properties. Molecular geometry optimization is a computational process used to find the lowest energy arrangement of atoms, corresponding to the equilibrium structure of the molecule. plos.orgnih.govnih.gov This is a standard procedure in computational chemistry, often performed before more complex calculations. plos.orgnih.govnih.gov

Conformational analysis involves exploring the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds and mapping their relative energies to create a conformational energy landscape. chemistrydocs.comrsc.org For diacetonylsulfide, rotations around the C-S and C-C bonds would lead to various conformers. The relative stability of these conformers is governed by factors like steric hindrance and intramolecular interactions. chemistrydocs.com

A study on β-carbonyl sulfoxides, which are structurally similar to β-keto sulfides, employed ab initio calculations to investigate their conformations. osti.gov This study found that the preferred conformation is stabilized by a strong non-bonded interaction between the carbonyl oxygen and the sulfur atom. osti.gov A similar analysis for diacetonylsulfide would likely reveal preferred conformations that minimize steric repulsion between the two acetyl groups while potentially allowing for stabilizing intramolecular interactions. The results of such a study would typically be presented in a table of relative energies for different dihedral angles.

Table 1: Illustrative Conformational Analysis Data for a Generic β-Keto Sulfide (B99878)

| Conformer | Dihedral Angle (O=C-C-S) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche | 60° | 1.5 |

| Eclipsed | 0° | 5.0 |

Note: This table is illustrative and does not represent actual calculated data for diacetonylsulfide. It demonstrates the typical output of a conformational analysis study.

Prediction of Vibrational Frequencies and Spectroscopic Signatures

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. recercat.catmdpi.comrsc.org These calculations are typically performed after a geometry optimization to ensure the structure is at an energy minimum. recercat.cat The calculation of the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic coordinates) yields the vibrational frequencies and the corresponding normal modes of vibration. techscience.com

DFT methods are widely used for this purpose and can produce theoretical spectra that show good agreement with experimental data, although scaling factors are often applied to the calculated harmonic frequencies to better match the observed anharmonic frequencies. recercat.cat For diacetonylsulfide, a theoretical vibrational analysis would predict the characteristic stretching frequencies for the C=O and C-S bonds, as well as bending and torsional modes. Comparing the theoretical spectrum with an experimental one can help confirm the molecule's structure and identify its different conformers. mdpi.com

Table 2: Representative Calculated Vibrational Frequencies for Functional Groups in a β-Keto Sulfide

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) (Scaled) |

| Carbonyl Stretch | C=O | 1715 |

| C-S Stretch | C-S | 700 |

| CH₃ Asymmetric Stretch | -CH₃ | 2960 |

| CH₃ Symmetric Stretch | -CH₃ | 2870 |

Note: This table contains representative values for the functional groups found in diacetonylsulfide and is for illustrative purposes. The exact frequencies would depend on the specific computational method and the molecular environment.

Theoretical Elucidation of Reaction Mechanisms

Understanding the step-by-step process of a chemical reaction is fundamental to controlling its outcome. Computational chemistry provides powerful tools to map out reaction pathways and identify key intermediates and transition states. researchgate.netresearchgate.net

Transition State Analysis and Reaction Pathways

A reaction mechanism can be computationally explored by identifying the transition state (TS), which is a first-order saddle point on the potential energy surface. researchgate.net The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Various algorithms exist to locate transition states, and their identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

For reactions involving diacetonylsulfide, such as its synthesis or oxidation, computational chemists would model the reactants, products, and any proposed intermediates. A proposed mechanism for the synthesis of β-keto sulfides involves a radical-chain process. diva-portal.org A theoretical study could validate this by locating the transition states for the proposed elementary steps. For instance, the oxidation of dialkyl sulfides has been shown through kinetic and theoretical studies to proceed via a concerted mechanism. A similar approach for diacetonylsulfide would involve locating the transition state for oxygen transfer from an oxidant to the sulfur atom.

Free Energy Profiles of Chemical Transformations

Calculating the free energy typically involves adding thermal corrections (including zero-point vibrational energy, and thermal contributions to enthalpy and entropy) to the electronic energies obtained from quantum chemical calculations. plos.org For a multi-step reaction, the free energy profile helps to identify the rate-determining step, which is the step with the highest activation energy. researchgate.net For a hypothetical reaction of diacetonylsulfide, such as its enolization, a free energy profile would quantify the energy barriers for proton transfer and the relative stability of the keto and enol tautomers.

Table 3: Illustrative Free Energy Profile Data for a Hypothetical Two-Step Reaction of Diacetonylsulfide

| Species | Relative Electronic Energy (kcal/mol) | Relative Free Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State 1 | +20.5 | +19.8 |

| Intermediate | +5.2 | +6.0 |

| Transition State 2 | +15.8 | +15.1 |

| Products | -10.3 | -9.5 |

Note: This table is a hypothetical representation of the kind of data generated in a computational study of a reaction mechanism and does not reflect actual data for diacetonylsulfide.

Solvation Models in Computational Reactivity Studies

In the computational analysis of diacetonylsulfide's reactivity, solvation models are crucial for accurately predicting its behavior in different chemical environments. These models account for the influence of the solvent on the molecule's properties and reaction pathways. Solvation can be treated using either implicit or explicit models. mdpi.com

Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. mdpi.com This approach is computationally efficient and provides a good approximation of the bulk solvent effects on the solute. For instance, the SMD model has been successfully used to calculate solvation free energies, which are essential for predicting aqueous solubility (log S) and partition coefficients (log P). researchgate.net These parameters are vital for understanding how diacetonylsulfide might distribute between different phases in a system. The choice of solvent can significantly impact the calculated reactivity descriptors, such as the electrophilicity index, chemical potential, and hardness, thereby influencing the predicted reactivity of the molecule. researchgate.net

Explicit solvation models offer a more detailed picture by including individual solvent molecules in the calculation. mdpi.com Methods like the N-layer Integrated Molecular Orbital and Molecular Mechanics (ONIOM) approach allow for a multi-scale treatment, where the solute (diacetonylsulfide) is treated with a high level of quantum mechanics (QM), and the surrounding solvent molecules are treated with a lower-level method like molecular mechanics (MM). mdpi.com This hybrid QM/MM approach provides a more accurate description of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in determining the reactive conformation of a molecule. frontiersin.org By defining the first and external solvation spheres, researchers can calculate the explicit solvation energy, which accounts for the energy change associated with cavity formation and the solute's transition from the gas phase to the solvated state. frontiersin.org

The selection of the appropriate solvation model, whether implicit or explicit, depends on the specific research question and the desired balance between computational cost and accuracy. For global reactivity predictions, implicit models are often sufficient, while studies focusing on specific intermolecular interactions may necessitate the use of explicit solvent molecules. mdpi.comfrontiersin.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful tool to investigate the dynamic behavior of diacetonylsulfide at an atomic level. mdpi.com By simulating the movement of atoms over time, MD can reveal conformational changes, intermolecular interactions, and self-assembly processes. frontiersin.orgnih.gov

The flexibility of the diacetonylsulfide molecule allows it to adopt various conformations, and its conformational dynamics are highly dependent on the surrounding environment (gas phase, solution, or solid state). MD simulations can map the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. biorxiv.orgtemple.edu In the gas phase, the molecule's dynamics are governed by intramolecular forces. In solution, interactions with solvent molecules can stabilize or destabilize certain conformations, shifting the dynamic equilibrium. For example, simulations can reveal how different solvents influence the distribution of dihedral angles within the diacetonylsulfide molecule. nih.gov This understanding of conformational dynamics is essential as the reactivity and biological activity of a molecule are often tied to a specific conformation.

MD simulations can elucidate the nature and strength of intermolecular interactions between diacetonylsulfide molecules or with other molecules in its environment. nih.gov These interactions, including van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding with solvent molecules, drive the process of molecular self-assembly. rsc.org By simulating a system with multiple diacetonylsulfide molecules, researchers can observe the spontaneous formation of aggregates and characterize their structure and stability. plos.org The simulations can reveal preferred orientations and packing arrangements, providing insights into how diacetonylsulfide might behave in condensed phases. aps.org Understanding these self-assembly processes is crucial for predicting the material properties of diacetonylsulfide and its potential to form ordered structures. unc.edu

Conformational Dynamics in Various Phases

Predictive Spectroscopy through Computational Chemistry

Computational chemistry offers powerful methods to predict and interpret the spectroscopic properties of molecules like diacetonylsulfide. These predictive tools are invaluable for confirming experimental data and for understanding the underlying electronic and vibrational structure of the molecule. youtube.com

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. stackexchange.com Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with Density Functional Theory (DFT), it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts of diacetonylsulfide.

The accuracy of these calculations depends on several factors, including the choice of the functional, the basis set, and the inclusion of solvent effects through models like the Polarizable Continuum Model (CPCM). mdpi.com Calculated chemical shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS). By comparing the calculated spectra with experimental data, it is possible to make definitive assignments of the resonances to specific atoms within the molecule. mdpi.com Discrepancies between calculated and experimental shifts can often be resolved by considering different conformers of the molecule and their relative populations.

Table 1: Hypothetical Calculated vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for Diacetonylsulfide

| Atom | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| C1 (CH₃) | 2.20 | 2.25 | 30.5 | 30.8 |

| C2 (CH₂) | 3.50 | 3.55 | 50.1 | 50.4 |

| C3 (C=O) | - | - | 205.2 | 205.7 |

| S | - | - | - | - |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would be obtained from specific computational studies.

Computational methods can also simulate the electronic and vibrational spectra of diacetonylsulfide. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra, which provides information about the electronic transitions within the molecule. researchgate.net These calculations can predict the wavelength of maximum absorption (λmax) and the intensity of the transitions, which are fundamental for understanding the molecule's interaction with light. libretexts.org

Vibrational spectra, such as infrared (IR) and Raman spectra, can be simulated by calculating the vibrational frequencies and their corresponding intensities. nih.gov These calculations are typically performed at the DFT level of theory. The simulated spectra can be compared with experimental spectra to aid in the assignment of vibrational modes to specific molecular motions, such as stretching and bending of bonds. nih.gov This comparison can also provide insights into the molecule's conformation and intermolecular interactions. diva-portal.org For instance, shifts in vibrational frequencies can indicate the presence of hydrogen bonding or other interactions with the solvent. aps.org

Calculated NMR Chemical Shifts

Methodological Advancements in Computational Organosulfur Chemistry

The study of organosulfur compounds, including ketones like Diacetonylsulfid, has been significantly advanced by the development and application of computational chemistry methods. These theoretical approaches provide critical insights into molecular structure, reactivity, and properties, often complementing experimental findings and guiding further research. The evolution of computational techniques has allowed for more accurate and efficient analysis of the complex electronic and structural nature of sulfur-containing molecules.

A prominent and widely used method in the study of organosulfur compounds is Density Functional Theory (DFT). researchgate.net DFT calculations are employed to investigate the geometry, frequency analysis, and single-point energies of these molecules. researchgate.net For instance, in studies of organosulfur adsorption on surfaces, DFT has been used to calculate adsorption energies, which are crucial for understanding the selectivity of adsorbents for these compounds. researchgate.net These calculations often incorporate dispersion corrections and are corrected for basis set superposition errors to enhance accuracy. researchgate.net

In silico analysis represents another significant area of methodological advancement, particularly for screening the properties of organosulfur compounds. nih.gov This approach utilizes computational models to predict various molecular descriptors, such as those defined by Lipinski's rule of five, aqueous solubility, and potential toxicity. nih.gov Such in silico studies are valuable in the early stages of research for evaluating the potential of a compound by examining properties like its absorption, distribution, metabolism, and excretion (ADME) profile without the need for extensive laboratory experiments. nih.gov

Furthermore, computational methodologies have been developed to study the reaction mechanisms involving organosulfur compounds. For example, the synthesis of β-keto sulfides has been rationalized using DFT calculations to understand the reaction pathways. researchgate.net These theoretical studies can elucidate the energetics of transition states and intermediates, providing a deeper understanding of the reaction's origin and regioselectivity. researchgate.net The integration of computational analysis with experimental work is also evident in studies of the antioxidant properties of organosulfur compounds, where theoretical calculations of reaction energies with reactive oxygen species (ROS) complement experimental kinetic data. tandfonline.com

Molecular docking is another computational tool that has seen advancements and is applied to understand the interaction of organosulfur compounds with biological targets. tandfonline.com This method predicts the preferred orientation of a molecule when bound to a receptor, allowing for the study of binding affinities and interactions at the molecular level. tandfonline.com In the context of organosulfur compounds, docking studies have been used to investigate their potential as enzyme inhibitors by analyzing the interactions between the sulfur-containing ligand and the active site of an enzyme. tandfonline.com

The table below presents examples of data derived from computational studies on various organosulfur compounds, illustrating the type of quantitative information that can be obtained through these advanced methodologies.

| Compound Class/Specific Compound | Computational Method | Parameter Calculated | Value/Finding | Reference |

| Organosulfur Compounds (e.g., Thiophene (B33073), Benzothiophene) | Density Functional Theory (DFT) | Adsorption Energy on Ag-TiO₂ | Calculated energies are consistent with selective binding through the Ag atom. | researchgate.net |

| Allyl methyl sulfide (AMS) | M06-2x/6-311++G(3df, 2p) | H₂O₂ Scavenging Reaction Rate Constant (k) | 5.43 × 10⁻²⁰ cm³ molecule⁻¹ s⁻¹ (experimental, supported by theory) | tandfonline.com |

| Diallyl sulfide (DAS) | M06-2x/6-311++G(3df, 2p) | H₂O₂ Scavenging Reaction Rate Constant (k) | 1.65 × 10⁻²¹ cm³ molecule⁻¹ s⁻¹ (experimental, supported by theory) | tandfonline.com |

| Various β-keto sulfides | Density Functional Theory (DFT) | Reaction Mechanism Analysis | Rationalized the origin of the reaction and regioselectivity in their synthesis. | researchgate.net |

These methodological advancements in computational organosulfur chemistry provide a powerful toolkit for researchers to investigate the properties and reactivity of compounds like this compound in silico, accelerating discovery and providing fundamental insights that are often difficult to obtain through experimental means alone. nih.govtandfonline.com

Derivatives and Analogues of Diacetonylsulfid

Structural Modifications of Diacetonylsulfid

Homologous and Heterologous Analogues

The structural modification of this compound can be achieved through the synthesis of homologous and heterologous analogues. Homologous analogues involve the extension or branching of the carbon chains, while heterologous analogues involve the replacement of atoms in the core structure with other elements.

A key example of a heterologous analogue is the 2-thioacetonyl derivative of a purine (B94841) nucleoside. In one study, a 2-amino-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine was converted to its 2-thioacetonyl derivative. This was achieved by reacting the purine with diacetonyl disulfide in the presence of n-pentyl nitrite (B80452) in acetonitrile (B52724). dtic.mildtic.mil This reaction introduces the acetonylmethylthio- moiety onto the purine ring, creating a significantly more complex molecule with altered biological and chemical properties.

Homologous series of this compound can be envisioned by systematically altering the length of the alkyl chains attached to the sulfur atom or the ketone groups. For instance, 4-thiaheptane-2,6-dione represents a close homologue. The synthesis and reactions of such homologues provide insight into the influence of steric and electronic effects on the compound's reactivity. For example, the condensation of 4-thiaheptane-2,6-dione with triethylenetetramine (B94423) has been studied, revealing complex cyclization pathways. researchgate.net

The following table summarizes some examples of homologous and heterologous analogues of this compound:

| Analogue Type | Compound Name | Structural Difference from this compound | Reference |

| Homologous | 4-Thiaheptane-2,6-dione | Ethyl groups instead of methyl groups on the ketone | researchgate.net |

| Homologous | 4-Methylheptane-2,6-dione | One methyl and one ethyl group on the ketone moieties | nih.gov |

| Homologous | 2,7-Octanedione | Propyl groups instead of methyl groups on the ketone | ontosight.ai |

| Heterologous | 2-Thioacetonyl-9-(β-D-ribofuranosyl)purine | Acetonylmethylthio group attached to a purine nucleoside | dtic.mildtic.mil |

| Heterologous | 1,3,4,6-Tetrathiapentalene-2,5-dione | A complex heterocyclic structure containing a dithiole ring | wikipedia.org |

Impact of Structural Variation on Chemical Behavior

The structural variations in the analogues of this compound have a profound impact on their chemical behavior and reactivity. These changes can influence factors such as steric hindrance, electronic distribution, and the propensity for intramolecular reactions.

The introduction of a bulky purine nucleoside to create a 2-thioacetonyl derivative significantly alters its reactivity profile. An attempt to perform an Eschenmoser sulfide (B99878) contraction on this derivative to form a carbon-carbon bond via the extrusion of sulfur was reported to be unsuccessful under various conditions. dtic.mildtic.mil The failure of this reaction highlights how the complex steric and electronic environment of the purine moiety can inhibit transformations that might be feasible on simpler analogues. This suggests that the reactivity of the thioacetonyl group is highly sensitive to the nature of the substituent it is attached to.